Piperazine-2,3,5-trione

Description

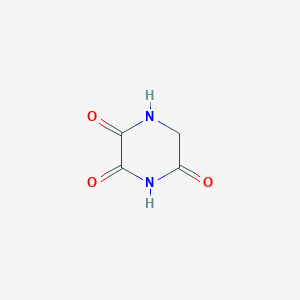

Structure

3D Structure

Properties

IUPAC Name |

piperazine-2,3,5-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c7-2-1-5-3(8)4(9)6-2/h1H2,(H,5,8)(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRCYAMOHVNOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340800 | |

| Record name | Piperazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13484-48-5 | |

| Record name | Piperazinetrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Piperazine-2,3,5-trione: A Synthesis of Known Chemistry and Future Potential

Introduction: The Elusive Trione and the Power of the Piperazine Scaffold

To our esteemed audience of researchers, scientists, and drug development professionals, this guide delves into the chemical properties and structure of Piperazine-2,3,5-trione. It is crucial to preface this exploration with a key insight from the field: this compound is a compound with a notable absence in readily available scientific literature. This scarcity suggests it may be a highly reactive or transient intermediate. However, the piperazine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of therapeutic agents.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetics to drug candidates.[2]

Therefore, this guide will adopt a scientifically rigorous, experience-driven approach. We will construct a comprehensive technical profile of this compound by synthesizing data from its more stable and well-documented analogs, primarily Piperazine-2,3,5,6-tetraone and various piperazine-diones . By examining their established synthesis, reactivity, and structural features, we can provide authoritative, field-proven insights into the likely characteristics of the elusive trione. This document is designed not as a mere recitation of facts, but as a tool for the discerning researcher to understand the causality behind its potential chemistry and to guide future experimental design.

PART 1: Structural Analysis and Inferred Physicochemical Properties

The hypothetical structure of this compound contains a six-membered ring with two nitrogen atoms at positions 1 and 4, and carbonyl groups at positions 2, 3, and 5. This arrangement combines the functionalities of a cyclic diamide and a ketone.

Molecular Structure and Stereochemistry

Based on the well-characterized structure of Piperazine-2,3,5,6-tetraone, which is reported to be planar with an inversion center, we can infer key structural aspects of the trione.[4][5] The presence of sp²-hybridized carbonyl carbons and the delocalization of nitrogen lone pairs into the amide groups would enforce significant planarity across a large portion of the ring.

Caption: Predicted structure of this compound.

The C6 carbon, being sp³-hybridized, would be the only atom deviating from the plane, leading to a puckered or envelope-like conformation. The bond lengths and angles are expected to be similar to those in related piperazine derivatives, with C-N bonds showing partial double bond character due to amide resonance.

Physicochemical Properties (Predicted)

By leveraging data from its tetraone analog and general chemical principles, we can predict the key physicochemical properties of this compound.

| Property | Predicted Value for this compound | Basis for Prediction |

| Molecular Formula | C₄H₄N₂O₃ | Deduced from structure |

| Molecular Weight | 128.09 g/mol | Calculated from formula |

| Melting Point | >300 °C (with decomposition) | High degree of hydrogen bonding and planarity, similar to related compounds.[6] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) | Presence of polar carbonyl and N-H groups, but also a rigid, crystalline structure. |

| pKa | ~8-9 for N-H protons | The electron-withdrawing effect of three carbonyl groups would increase the acidity of the N-H protons compared to a simple amide. |

PART 2: Synthesis Strategies and Methodologies

While no specific synthesis for this compound is documented, we can propose plausible synthetic routes based on established methodologies for related structures. The key challenge is the selective oxidation or construction of the trione without proceeding to the more stable tetraone.

Proposed Synthetic Pathway: Oxidation of a Piperazine-dione Precursor

A logical approach would be the controlled oxidation of a suitable piperazine-2,5-dione or piperazine-2,3-dione precursor. The synthesis of piperazine-2,5-diones is well-established, often involving the cyclization of dipeptides.[7][8]

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Synthesis of Piperazine-2,5-dione:

-

Heat a dipeptide, such as glycylglycine, in a high-boiling point solvent like ethylene glycol to induce intramolecular cyclization and form piperazine-2,5-dione.[7]

-

Purify the resulting cyclic dipeptide by recrystallization.

-

-

Controlled Oxidation to this compound:

-

Dissolve the purified piperazine-2,5-dione in a suitable solvent (e.g., dioxane or acetic acid).

-

Add a stoichiometric amount of a mild oxidizing agent known for oxidizing α-carbons of carbonyls, such as selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The choice of a mild and selective reagent is critical to prevent over-oxidation to the tetraone.

-

Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the product would be isolated and purified using column chromatography.

-

Causality Behind Experimental Choices: The use of a pre-formed piperazine-dione ring provides a robust starting point. The selection of a mild oxidizing agent is paramount; strong oxidants like those used for the synthesis of the tetraone (e.g., H₂O₂) would likely lead to the fully oxidized product.[4] The reaction conditions would need to be carefully optimized to favor the formation of the trione.

PART 3: Reactivity Profile and Chemical Behavior

The reactivity of this compound would be dictated by the interplay of its amide and ketone functionalities. The molecule contains several reactive sites: the N-H protons, the carbonyl carbons, and the α-carbon (C6).

Key Reactions and Mechanistic Insights

-

Acidity and N-Alkylation: The N-H protons are expected to be acidic due to the adjacent electron-withdrawing carbonyl groups. Treatment with a base would generate a resonance-stabilized anion, which could act as a nucleophile in reactions such as N-alkylation or N-acylation. This is a common feature in the chemistry of imides.[9]

-

Nucleophilic Acyl Substitution: The amide carbonyls (at C2 and C5) would be susceptible to nucleophilic attack, leading to ring-opening via hydrolysis under acidic or basic conditions.[10] This is a standard reaction for amides, although the cyclic nature and resonance stabilization of the piperazine ring might require harsh conditions.

-

Ketone Chemistry at C3: The carbonyl at C3 is a ketone and would undergo typical ketone reactions. This includes reduction to a secondary alcohol using agents like sodium borohydride (NaBH₄), or reactions with Grignard reagents.

-

Reactions at the α-Carbon (C6): The methylene group at C6 is flanked by a nitrogen and a carbonyl group, making the protons at this position acidic and susceptible to deprotonation. The resulting enolate could participate in aldol-type condensations or alkylation reactions.

Caption: Predicted reactivity map of this compound.

PART 4: Predicted Spectroscopic Data

A comprehensive spectroscopic analysis would be essential for the characterization of this compound. Based on data from related compounds, we can predict the key spectral features.[11][12][13]

| Technique | Predicted Spectral Features for this compound |

| ¹H NMR | - N-H protons: A broad singlet in the range of δ 8.0-11.0 ppm. - C6-H₂ protons: A singlet around δ 4.0-4.5 ppm, deshielded by the adjacent nitrogen and carbonyl group. |

| ¹³C NMR | - Amide Carbonyls (C2, C5): Resonances around δ 160-170 ppm. - Ketone Carbonyl (C3): A resonance further downfield, likely > δ 180 ppm. - Methylene Carbon (C6): A signal around δ 40-50 ppm. |

| FT-IR | - N-H stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O stretch (Amide): Strong absorption bands around 1680-1720 cm⁻¹. - C=O stretch (Ketone): A distinct, strong absorption band around 1730-1750 cm⁻¹. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A peak at m/z 128. - Key Fragments: Loss of CO (m/z 100), and characteristic fragmentation patterns involving cleavage of the piperazine ring.[14][15] |

PART 5: Potential Applications in Drug Discovery

The piperazine scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[16][17][18][19] The introduction of a trione functionality would create a highly functionalized and rigid scaffold that could be of significant interest in drug design.

-

Anticancer Agents: Many piperazine derivatives exhibit potent anticancer activity.[18][20][21] The reactive carbonyl groups of the trione could serve as handles for further derivatization, allowing for the synthesis of a library of compounds for screening.

-

Enzyme Inhibitors: The rigid, planar structure of the trione could make it a suitable candidate for binding to the active sites of enzymes. The hydrogen bonding capabilities of the N-H and carbonyl groups could facilitate strong interactions with protein targets.

-

Material Science: The planar structure and extensive hydrogen bonding potential suggest that this compound and its derivatives could form highly ordered crystalline structures or polymers.

Conclusion

While this compound remains a largely unexplored chemical entity, a deep dive into the chemistry of its structural analogs provides a solid foundation for predicting its properties and reactivity. This guide has synthesized available data to present a scientifically grounded profile of this elusive molecule. The proposed synthetic routes and predicted reactivity offer a roadmap for researchers aiming to synthesize and characterize this compound. The inherent structural features of the piperazine trione scaffold suggest it could be a valuable building block for the development of novel therapeutic agents and materials. The insights provided herein are intended to empower researchers to approach this novel chemical space with a blend of informed caution and scientific curiosity, paving the way for experimental validation and potential discovery.

References

-

Rani, A., et al. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. Available at: [Link]

-

Chiaf, K., et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

-

Kaur, R., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design. Available at: [Link]

-

Yıldırım, S., et al. (2022). Anticancer Activities of Piperazine Ringed Chalcone Compounds and In Silico Studies. MDPI. Available at: [Link]

-

Chiaf, K., et al. (2020). The piperazine scaffold for novel drug discovery efforts: the evidence to date. FLORE. Available at: [Link]

-

Welz, M., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Available at: [Link]

-

Nagy, V., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

-

Russo, C., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. PubMed. Available at: [Link]

-

Paul, K., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Available at: [Link]

-

Russo, C., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

-

Gopi, H., et al. (2023). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC. Available at: [Link]

-

Kraft, M. L., et al. (2014). Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. PubMed. Available at: [Link]

-

Jia, J.-J., et al. (2010). Piperazine-2,3,5,6-tetraone. PMC. Available at: [Link]

-

Seel, T., et al. (2018). Nucleophilic Reactivities of Imide and Amide Anions. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Piperazine-2,5-dione (2) synthesis. Reagents and conditions: a, ethylene glycol, 170 °C[22]. ResearchGate. Available at: [Link]

- CN102351802A - Method for synthesizing N-monosubstituted piperazine-2,3-dione. Google Patents.

-

Bykas, S., et al. (2025). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

-

Scienceheed.com. (2020). Synthesis of Piperazine-2,5-dione. Scienceheed.com. Available at: [Link]

-

Krivodonova, K., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. Available at: [Link]

-

Jia, J.-J., et al. (2010). Piperazine-2,3,5,6-tetra-one. PubMed. Available at: [Link]

-

Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

-

LibreTexts. (2022). 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

-

Stuart, C. D., et al. (2024). Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. Tetrahedron. Available at: [Link]

-

Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

-

Jia, J.-J., et al. (2010). Piperazine-2,3,5,6-tetraone. ResearchGate. Available at: [Link]

-

Chemistry Steps. (n.d.). Amides. Chemistry Steps. Available at: [Link]

-

Wikipedia. (n.d.). 2,5-Diketopiperazine. Wikipedia. Available at: [Link]

-

Smith, G., & Wermuth, U. D. (2012). Cyclic imides and an open-chain amide carboxylic acid from the facile reaction of cis-cyclohexane-1,2-carboxylic anhydride with the isomeric monofluoroanilines. PubMed. Available at: [Link]

-

Al-Amiery, A. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH. Available at: [Link]

-

Jia, J.-J., et al. (2010). Piperazine-2,3,5,6-tetraone. Corrigendum. ResearchGate. Available at: [Link]

-

Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. ACS Publications. Available at: [Link]

-

Perera, D., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. Available at: [Link]

-

Chernyshev, V. V., et al. (2025). The crystal structure of 1,4-dinitroso-2,3,5,6-tetraacetoxy-piperazine, C12H16N4O10. De Gruyter. Available at: [Link]

Sources

- 1. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date [flore.unifi.it]

- 4. Piperazine-2,3,5,6-tetraone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations [organic-chemistry.org]

- 9. Amides and Imides | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperazine-2,6-dione(4774-22-5) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

- 19. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Piperazine-2,3,5,6-tetra-one - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Novel Piperazine-2,3,5-trione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining novel piperazine-2,3,5-trione derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the core chemical principles, provide detailed experimental protocols, and explore the characterization and potential applications of these intriguing compounds.

Introduction: The Emerging Importance of the this compound Scaffold

The piperazine ring is a well-established "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.[1] The versatile structure of piperazine allows for extensive modification to fine-tune its pharmacological properties.[2] While piperazine-2,5-diones, cyclic dipeptides, have been extensively studied, the vicinal tricarbonyl functionality of the this compound core represents a unique and underexplored area of chemical space. This trione moiety offers a distinctive electronic and steric profile, potentially leading to novel interactions with biological targets. The exploration of synthetic routes to these derivatives is therefore a critical step in unlocking their therapeutic potential.

Strategic Approaches to the Synthesis of the this compound Core

The synthesis of the this compound ring system presents a unique challenge due to the presence of the vicinal tricarbonyl group. Direct cyclization methods are not well-documented in the literature. Therefore, a logical and effective approach involves a post-cyclization modification of a more accessible piperazine scaffold, namely the piperazine-2,5-dione.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of a generic this compound derivative points towards a piperazine-2,5-dione as a key intermediate. This dione can be conceptually accessed from α-amino acid precursors.

This analysis suggests a two-pronged synthetic strategy:

-

Synthesis of the Piperazine-2,5-dione Scaffold: A robust and scalable synthesis of the piperazine-2,5-dione precursor is the foundational step.

-

Oxidation of the C3-Position: The key transformation is the selective oxidation of the methylene group at the C3-position of the piperazine-2,5-dione to introduce the third carbonyl group.

Experimental Protocols and Methodologies

This section provides detailed, step-by-step methodologies for the synthesis of this compound derivatives, based on established chemical principles and analogous transformations.

Synthesis of the Piperazine-2,5-dione Precursor

The synthesis of piperazine-2,5-diones from α-amino acids is a well-established process, typically involving the cyclodimerization of amino acid esters.

Protocol 1: Synthesis of a Generic Piperazine-2,5-dione

Materials:

-

α-Amino acid methyl ester hydrochloride

-

Triethylamine (TEA)

-

Toluene

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of the α-amino acid methyl ester hydrochloride (2.0 eq) in toluene is treated with triethylamine (2.2 eq) at room temperature.

-

The mixture is heated to reflux for 12-24 hours, with monitoring by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered to remove triethylamine hydrochloride.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired piperazine-2,5-dione.

Causality Behind Experimental Choices:

-

Refluxing in Toluene: The elevated temperature facilitates the intermolecular condensation and cyclization of the amino acid esters. Toluene is a suitable high-boiling, non-polar solvent for this reaction.

-

Triethylamine: Acts as a base to neutralize the hydrochloride salt of the amino acid ester, liberating the free amine for nucleophilic attack.

-

Purification by Chromatography: This is a standard and effective method for isolating the pure piperazine-2,5-dione from any unreacted starting material or side products.

Proposed Synthesis of Piperazine-2,3,5-triones via Oxidation

While direct oxidation of a simple piperazine-2,5-dione at the C3 position is not widely reported, a promising strategy can be adapted from the synthesis of the analogous piperazine-2,3,5,6-tetraone. This involves the oxidation of a suitable precursor, in this case, a 3-functionalized piperazine-2,5-dione. A plausible precursor would be a 3-mercapto-piperazine-2,5-dione, which could then be oxidized to the trione.

Proposed Protocol 2: Synthesis of a this compound Derivative

This protocol is a proposed synthetic route based on the successful synthesis of piperazine-2,3,5,6-tetraone from 2-mercaptopyrazine.[3]

Part A: Synthesis of 3-Mercapto-piperazine-2,5-dione

This intermediate can potentially be synthesized from an α-mercapto-α-amino acid derivative.

Part B: Oxidation to this compound

Materials:

-

3-Mercapto-piperazine-2,5-dione derivative

-

Hydrogen peroxide (30% solution)

-

Ethanol

Procedure:

-

The 3-mercapto-piperazine-2,5-dione derivative (1.0 eq) is dissolved in ethanol.

-

A 30% solution of hydrogen peroxide (excess) is added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield the this compound derivative.

Expertise & Experience Insights:

-

Choice of Oxidizing Agent: Hydrogen peroxide is a strong yet relatively clean oxidizing agent, with water being the primary byproduct. The successful use of H₂O₂ in the synthesis of the tetraone analogue makes it a logical choice for this transformation.[3]

-

Reaction Conditions: The reaction is proposed to be run at room temperature to control the exothermicity of the oxidation and to minimize potential side reactions.

-

Safety Precaution: Hydrogen peroxide is a strong oxidizer and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Characterization of this compound Derivatives

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Expected Observations for this compound Core |

| ¹H NMR | Disappearance of the C3-methylene protons signal (typically a singlet or AB quartet in the precursor). Appearance of characteristic signals for the substituents on the nitrogen and carbon atoms. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal in the downfield region (typically >160 ppm) corresponding to the C3-ketone. Shifts in the signals of the adjacent C2 and C5 carbonyl carbons. |

| IR Spectroscopy | A strong, characteristic absorption band for the C=O stretching of the ketone group, in addition to the amide carbonyl stretches. This will likely appear in the range of 1700-1750 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the expected mass of the this compound derivative. Fragmentation patterns can provide further structural information. |

Self-Validating System: The combination of these spectroscopic methods provides a self-validating system. For instance, the loss of the C3-proton signals in ¹H NMR should be accompanied by the appearance of a new carbonyl signal in the ¹³C NMR and a distinct ketone stretch in the IR spectrum.

Potential Applications and Future Directions

While the biological activity of this compound derivatives is not yet extensively explored, the structural novelty of this scaffold suggests significant potential in drug discovery. The vicinal tricarbonyl motif can act as a unique pharmacophore, potentially engaging with biological targets in novel ways.

Potential Therapeutic Areas:

-

Oncology: The structural similarity to some known enzyme inhibitors suggests potential applications as anticancer agents.

-

Neuroscience: Given the prevalence of piperazine derivatives in centrally acting drugs, these novel triones could be explored for their activity on neurological targets.[1]

-

Infectious Diseases: The piperazine core is present in various antimicrobial agents, and the trione derivatives could exhibit novel antimicrobial properties.

Future Research:

-

Development of Diverse Libraries: The synthesis of a diverse library of this compound derivatives with various substituents is crucial for systematic structure-activity relationship (SAR) studies.

-

Biological Screening: High-throughput screening of these compounds against a range of biological targets will be essential to identify promising lead compounds.

-

Mechanistic Studies: Elucidating the mechanism of action of any active compounds will provide valuable insights for further drug development.

Conclusion

The synthesis of novel this compound derivatives represents a promising frontier in medicinal chemistry. While direct synthetic routes are still emerging, the proposed strategy of oxidizing readily available piperazine-2,5-dione precursors offers a logical and feasible approach. The unique structural features of the this compound core hold significant potential for the discovery of new therapeutic agents. This guide provides a foundational framework for researchers to embark on the synthesis and exploration of this exciting class of compounds.

References

- Current time information in TT. (n.d.).

-

Tundel, J. L., & Miller, S. J. (2005). Enantioselective Synthesis of α-Amino Acids from N-Tosyloxy β-Lactams Derived from β-Keto Esters. The Journal of Organic Chemistry, 70(23), 9437–9447. [Link]

-

de Oliveira, V., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599–613. [Link]

-

Sharma, R., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]

- Thriveni, K. S., et al. (2016). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Rasayan Journal of Chemistry, 9(4), 634-641.

-

Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved January 14, 2026, from [Link]

-

Li, J., et al. (2012). Piperazine-2,3,5,6-tetraone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3139. [Link]

-

Baran, P. S. (2018). Diketopiperazines. Baran Lab Group Meeting. Retrieved from [Link]

-

Das, S., & Ghorai, P. (2024). A concise review on copper catalyzed synthesis of α-ketoamides. ChemRxiv. [Link]

-

Costi, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6683. [Link]

-

Borthakur, S., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(2), 395-415. [Link]

-

Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641–3716. [Link]

-

Ferreira, C. A., et al. (2014). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 423, 344-353. [Link]

-

Al-Salahi, R., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(11), 1546. [Link]

- Shukla, P. K., et al. (2016). Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives: Design, Synthesis, characterization and antibacterial evaluation. International Journal of ChemTech Research, 9(4), 261-269.

-

Yilmaz, I., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5431. [Link]

-

Wang, Y., et al. (2023). Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. Molecules, 28(9), 3899. [Link]

-

Nagesh, H. N., et al. (2014). Synthesis and biological evaluation of novel phenanthridinyl piperazine triazoles via click chemistry as anti-proliferative agents. Medicinal Chemistry Research, 23(12), 5039-5050. [Link]

-

Xu, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(13), 3058. [Link]

-

Lee, W., et al. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 18(4), 1308–1311. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved January 14, 2026, from [Link]

-

Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641-3716. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,5-Piperazinedione. PubChem. Retrieved January 14, 2026, from [Link]

-

Al-Ostoot, F. H., et al. (2020). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. Molecules, 25(17), 3984. [Link]

-

Wikipedia contributors. (2024, December 1). Lurasidone. In Wikipedia, The Free Encyclopedia. Retrieved 20:55, January 14, 2026, from [Link]

-

Kolesińska, B., et al. (2019). Synthesis and cytotoxicity studies of bifunctional hybrids of nitrogen mustards with potential enzymes inhibitors based on melamine framework. Bioorganic Chemistry, 87, 52-61. [Link]

Sources

A Technical Guide to the Spectroscopic Analysis of Piperazine-2,3,5-trione

This guide provides an in-depth exploration of the spectroscopic characterization of Piperazine-2,3,5-trione. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific principles and rationale behind the analytical approach. We will delve into the predicted spectroscopic signatures of this molecule and outline robust, self-validating protocols for its analysis.

Introduction: The Enigmatic this compound

This compound is a heterocyclic compound of significant interest due to its unique structural features, comprising a six-membered ring with two amide functionalities and a ketone. While direct spectroscopic data for this specific molecule is not abundant in the literature, its structural similarity to well-characterized compounds like piperazine-2,5-dione and other cyclic peptides makes a predictive analysis both possible and valuable. The potential for this molecule to serve as a scaffold in medicinal chemistry or as a monomer in polymer synthesis underscores the importance of a thorough understanding of its spectroscopic properties for unambiguous identification and quality control.

This guide will, therefore, provide a comprehensive, albeit predictive, analysis of this compound using a multi-technique spectroscopic approach. We will leverage foundational principles of spectroscopy and draw parallels from existing data on analogous structures to build a complete analytical picture.

Molecular Structure and Functional Group Analysis

The starting point for any spectroscopic analysis is a clear understanding of the molecule's structure and its constituent functional groups.

Caption: Molecular structure of this compound.

The key functional groups that will dictate the spectroscopic behavior of this compound are:

-

Secondary Amides (x2): The N1-C2 and N4-C5 bonds form amide linkages. The protons on the nitrogen atoms (N-H) and the carbonyl carbons (C=O) will have characteristic spectroscopic signatures.

-

Ketone (x1): The C3 carbonyl group is a ketone, which will exhibit slightly different properties compared to the amide carbonyls.

-

Methylene Group (x1): The C6H2 group is a methylene group flanked by a nitrogen atom and a carbonyl group.

A Multi-technique Approach to Spectroscopic Characterization

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for the complete structural elucidation of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift of a proton is influenced by the electron density around it, and the coupling between neighboring protons can reveal connectivity.

Predicted Spectral Features:

| Predicted Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| 7.0 - 8.5 ppm | Broad singlet | 2H | N1-H, N4-H | Protons on nitrogen atoms in amides typically appear as broad signals in this region due to quadrupole broadening and potential hydrogen bonding. |

| 3.5 - 4.5 ppm | Singlet | 2H | C6-H₂ | The protons of the methylene group are deshielded by the adjacent nitrogen and carbonyl group, leading to a downfield shift. The absence of adjacent protons would result in a singlet. |

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons as it can slow down the exchange rate.

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher for better resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase correction and baseline correction. Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of the atoms it is bonded to.

Predicted Spectral Features:

| Predicted Chemical Shift (δ) | Assignment | Rationale |

| 160 - 175 ppm | C2=O, C5=O | Amide carbonyl carbons are typically found in this region. |

| 180 - 200 ppm | C3=O | Ketone carbonyl carbons are generally more deshielded than amide carbonyls. |

| 40 - 55 ppm | C6 | The methylene carbon is deshielded by the adjacent nitrogen and carbonyl group. |

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon signals.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, apply a Fourier transform, phase correction, and baseline correction. Determine the chemical shifts relative to the solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

Theoretical Basis: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups have characteristic vibrational frequencies.

Predicted Spectral Features:

| Predicted Wavenumber (cm⁻¹) | Vibration | Assignment |

| 3200 - 3400 cm⁻¹ | N-H stretch | Secondary amides. The peak may be broad due to hydrogen bonding. |

| 1720 - 1740 cm⁻¹ | C=O stretch | Ketone carbonyl. |

| 1650 - 1680 cm⁻¹ | C=O stretch | Amide carbonyls (Amide I band). |

| 2850 - 3000 cm⁻¹ | C-H stretch | Methylene group. |

Experimental Protocol:

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: The instrument software will automatically generate the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It can be used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Fragmentation Pattern:

The molecular weight of this compound (C₄H₄N₂O₃) is 140.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 140. Common fragmentation pathways could involve the loss of CO, HNCO, or cleavage of the piperazine ring.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization Method:

-

Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that are more likely to produce a prominent molecular ion peak.

-

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Integrated Analytical Workflow for Structural Confirmation

The confirmation of the structure of this compound requires a synergistic interpretation of the data from all the spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Challenges and Advanced Considerations

-

Stability: this compound may be susceptible to hydrolysis, especially in the presence of moisture. Care should be taken to use dry solvents and handle the compound in an inert atmosphere if necessary.

-

Solubility: The polarity of the molecule suggests it may have limited solubility in non-polar organic solvents. A range of deuterated solvents should be tested to find a suitable one for NMR analysis.

-

Tautomerism: The presence of amide and ketone groups could lead to the existence of enol tautomers. This would result in additional, and potentially complex, signals in the NMR spectra. Temperature-dependent NMR studies could be employed to investigate any dynamic exchange processes.

-

2D NMR Techniques: For a more definitive structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in establishing the connectivity between protons and carbons.

Conclusion

The spectroscopic characterization of this compound, while challenging due to the limited availability of direct experimental data, can be approached systematically through a predictive, multi-technique strategy. By combining the insights from ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry, a comprehensive and reliable structural elucidation is achievable. The protocols and predicted data presented in this guide provide a robust framework for researchers to confidently identify and characterize this intriguing heterocyclic compound.

References

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

MDPI. (n.d.). New Conjugated Systems Derived from Piperazine-2,5-dione. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

Indian Journal of Pure & Applied Physics. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of compound 3a measured in five different solvents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Wiley Online Library. (2024). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]

-

PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,6-di(1-Piperidinyl)-1,3,5-triazin-2-amine, tms derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

-

MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

-

质谱学报. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine-2,3,5,6-tetraone. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1. Retrieved from [Link]

-

MDPI. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis 1,3,5-triazine derivatives bearing two.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,5-Piperazinedione. Retrieved from [Link]

-

Wiley Online Library. (2024). Synthesis and spectroscopic investigation of substituted piperazine-2, 5-dione derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Piperazine-2,3,5,6-tetraone. Retrieved from [Link]

-

Ohio State University Knowledge Bank. (n.d.). THE INFRARED SPECTRA OF SUBSTITUTED 1, 3, 5, TRIAZINES. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triazine. Retrieved from [Link]

Piperazine-2,3,5-trione: An In-depth Technical Guide to a Novel Scaffold in Medicinal Chemistry

Foreword: Beyond the Privileged Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, lauded as a "privileged scaffold" for its ubiquitous presence in a vast array of therapeutic agents.[1][2][3] Its unique physicochemical properties—conformational rigidity, dual basic nitrogens for modulating solubility and target engagement, and synthetic tractability—have rendered it an indispensable tool for drug developers.[4][5] This guide, however, ventures beyond the well-trodden path of simple N-substituted piperazines. We delve into the more oxidized and structurally complex realm of the piperazine-2,3,5-trione core and its relatives. While the parent piperazine scaffold is well-documented, its oxidized congeners, particularly the trione variant, represent a frontier in drug discovery. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, blending established principles from related scaffolds with forward-looking insights into the untapped potential of the this compound core.

The this compound Scaffold: Structural and Physicochemical Rationale

The introduction of carbonyl groups onto the piperazine ring dramatically alters its electronic and steric properties. The this compound scaffold, possessing three ketone functionalities, presents a unique amalgamation of features:

-

Increased Rigidity: The presence of sp2-hybridized carbonyl carbons flattens portions of the ring, leading to a more rigid and defined three-dimensional structure compared to the flexible chair-boat conformations of saturated piperazine. This rigidity can be advantageous for locking in a bioactive conformation, potentially leading to higher target affinity and selectivity.

-

Enhanced Hydrogen Bonding Capability: The carbonyl oxygens act as hydrogen bond acceptors, while the N-H protons (if unsubstituted) serve as hydrogen bond donors. This rich hydrogen bonding potential can facilitate strong and specific interactions with biological targets, such as enzyme active sites or receptor binding pockets.

-

Modified Lipophilicity and Solubility: The polar carbonyl groups increase the polarity of the scaffold, which can influence solubility and membrane permeability. Judicious substitution at the nitrogen atoms can be used to fine-tune these properties for optimal pharmacokinetic profiles.

-

Metabolic Stability: The electron-withdrawing nature of the carbonyl groups can influence the metabolic stability of the ring system, potentially blocking sites of oxidative metabolism.

These features suggest that the this compound core is a promising, albeit underexplored, scaffold for the development of novel therapeutics.

Synthetic Strategies: From Diones to Triones

While literature specifically detailing the synthesis of this compound is sparse, we can infer logical synthetic routes from the well-established chemistry of related piperazine-diones (diketopiperazines) and other heterocyclic systems.

Established Synthesis of Piperazine-2,5-diones (A Foundation)

The most common route to piperazine-2,5-diones involves the cyclization of dipeptides or their corresponding esters. This is a robust and versatile method that allows for the introduction of various substituents at the 3- and 6-positions.

Conceptual Workflow for Piperazine-2,5-dione Synthesis

Caption: General workflow for the synthesis of piperazine-2,5-diones.

Proposed Synthetic Route to this compound

A plausible synthetic strategy for the this compound scaffold could involve the condensation of an α-keto-β-amino acid derivative with an α-amino acid derivative, followed by cyclization and subsequent oxidation.

Proposed Synthetic Pathway

Caption: A proposed synthetic pathway to the this compound scaffold.

The causality behind this proposed route lies in the sequential formation of the necessary amide and carbon-carbon bonds. The initial condensation would form the linear precursor, which upon intramolecular cyclization (akin to a Dieckmann condensation) would generate a piperazine-dione ring with appropriate functionality for a final oxidation step to introduce the third carbonyl group. The choice of protecting groups and reaction conditions would be critical to control regioselectivity and avoid side reactions.

Biological Activities and Therapeutic Potential: Extrapolating from Known Scaffolds

While direct biological data for this compound is not widely available, the extensive pharmacology of related piperazine-containing structures provides a strong basis for predicting its potential therapeutic applications.

Anticancer Activity

Piperazine derivatives are prevalent in oncology.[6] For instance, some derivatives have shown potent antiproliferative activity against various human cancer cell lines.[7] The related piperazine-2,3,5,6-tetraone scaffold has also been investigated for its antitumor properties.[8]

Hypothesized Mechanism of Action in Cancer:

The planar and electron-deficient nature of the trione ring could allow it to act as an intercalating agent with DNA or to bind to the active sites of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases. The multiple carbonyl groups could also participate in crucial hydrogen bonding interactions within these target sites.

Antimicrobial and Antiviral Properties

The piperazine nucleus is a key component of many antibacterial and antifungal agents.[9][10] Additionally, piperazine-conjugated 1,3,5-triazines have demonstrated significant antiviral activity against viruses like Herpes Simplex Virus (HSV-1) and Potato Virus Y (PVY).[11][12]

Potential Role as an Antimicrobial/Antiviral Agent:

The rigid structure and hydrogen bonding capacity of the this compound could enable it to inhibit key viral or bacterial enzymes, such as proteases or polymerases. It could also interfere with viral entry or assembly processes.

Neuroprotective Effects

Derivatives of piperazine have been investigated for the treatment of neurodegenerative disorders like Alzheimer's disease. They have shown potential in modulating pathways related to amyloid-beta toxicity and neuroinflammation.

Hypothesized Neuroprotective Mechanism:

The scaffold's ability to cross the blood-brain barrier (with appropriate lipophilic substitution) and its defined stereochemistry could allow it to interact with targets such as glycogen synthase kinase-3β (GSK-3β) or beta-secretase (BACE1), both of which are implicated in the pathology of Alzheimer's disease.

Table 1: Summary of Biological Activities of Related Piperazine Derivatives

| Biological Activity | Example Scaffold | Mechanism of Action (if known) |

| Anticancer | Piperazine-1,3,5-triazine hybrids | Inhibition of cell proliferation, induction of apoptosis. |

| Antiviral | Piperazine-1,3,5-triazine derivatives | Inhibition of viral replication.[12] |

| Antimicrobial | Thiophene-pyrimidine-piperazine conjugates | Inhibition of bacterial and fungal growth.[10] |

| Neuroprotective | N-arylpiperazines | Modulation of neurotransmitter receptors, inhibition of Aβ aggregation. |

Experimental Protocols

The following protocols are provided as examples. The first is a well-established method for a related compound, and the second is a proposed, theoretical protocol that would require optimization.

Protocol for the Synthesis of a Piperazine-2,5-dione (Cyclo(L-Pro-L-Phe))

Materials:

-

L-Prolyl-L-phenylalanine methyl ester hydrochloride

-

Toluene

-

Reflux condenser and heating mantle

-

Rotary evaporator

Procedure:

-

Suspend L-Prolyl-L-phenylalanine methyl ester hydrochloride (1.0 g) in toluene (50 mL).

-

Heat the suspension to reflux for 24 hours. A Dean-Stark trap can be used to remove methanol and water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.

-

Collect the solid product by vacuum filtration and wash with cold toluene.

-

Dry the product under vacuum to yield cyclo(L-Pro-L-Phe) as a white solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation: The successful synthesis of a piperazine-2,5-dione using this established thermal cyclization method validates the fundamental chemistry required for forming the core ring structure. The melting point and spectral data of the product should match literature values.

Proposed Protocol for the Synthesis of a this compound Derivative

Objective: To synthesize a 1,4-disubstituted this compound via a multi-step sequence. This protocol is theoretical and requires experimental validation.

Materials:

-

Ethyl glycinate hydrochloride

-

Oxalyl chloride

-

N-substituted amine (R¹-NH₂)

-

N-substituted α-amino acid ester (R²-CH(NH₂)-COOEt)

-

Sodium ethoxide

-

Anhydrous ethanol and dichloromethane

-

Mild oxidizing agent (e.g., Dess-Martin periodinane)

Procedure:

-

Step 1: Synthesis of an N-substituted oxalamide. React ethyl glycinate with oxalyl chloride in an inert solvent like dichloromethane at 0°C to form an intermediate, which is then reacted with an N-substituted amine (R¹-NH₂) to yield an N¹,N²-disubstituted oxalamide.

-

Step 2: Condensation. React the product from Step 1 with an N-substituted α-amino acid ester in the presence of a suitable coupling agent to form the linear precursor.

-

Step 3: Intramolecular Cyclization. Treat the linear precursor with a base such as sodium ethoxide in anhydrous ethanol to induce an intramolecular Dieckmann-type condensation, forming a piperazine-2,5-dione ring with a hydroxyl group at the 3-position.

-

Step 4: Oxidation. Oxidize the hydroxyl group at the 3-position to a carbonyl group using a mild oxidizing agent like Dess-Martin periodinane to yield the final this compound derivative.

-

Purification and Characterization. Purify the final product by column chromatography and characterize it using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and X-ray crystallography (if suitable crystals can be obtained).

Causality and Validation: This proposed pathway is based on well-known organic reactions. The success of each step would be validated by characterization of the intermediates. The final structure confirmation would provide proof-of-concept for this synthetic route. The choice of a mild oxidant in the final step is crucial to avoid over-oxidation or degradation of the heterocyclic ring.

Future Directions and Conclusion

The this compound scaffold, while currently underrepresented in the scientific literature, holds considerable promise as a source of novel therapeutic agents. Its unique structural and electronic properties make it an attractive starting point for the design of inhibitors for a variety of biological targets.

Future research should focus on:

-

Development of robust and scalable synthetic routes to access a diverse range of substituted this compound derivatives.

-

High-throughput screening of these compounds against various biological targets, including kinases, proteases, and viral enzymes.

-

Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of hit compounds.

-

Computational modeling and docking studies to understand the binding modes of these compounds and guide further design efforts.

References

-

The medicinal chemistry of piperazines: A review. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved January 14, 2026, from [Link]

-

Different biological activities displayed by 1,3,5-triazine. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

-

The medicinal chemistry of piperazines: A review. (2024). Scilit. Retrieved January 14, 2026, from [Link]

-

Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (2015). PubMed. Retrieved January 14, 2026, from [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022). PubMed. Retrieved January 14, 2026, from [Link]

-

Applications of piperazine scaffold in drug design. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

-

An evolving role of piperazine moieties in drug design and discovery. (2013). PubMed. Retrieved January 14, 2026, from [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI. Retrieved January 14, 2026, from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). JOCPR. Retrieved January 14, 2026, from [Link]

-

(PDF) Piperazine-2,3,5,6-tetraone. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. (2014). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Piperazine-2,3,5-trione Analogs

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the methodologies for screening the biological activities of piperazine-2,3,5-trione analogs. This class of compounds, characterized by a piperazine ring with ketone groups at positions 2, 3, and 5, represents a compelling scaffold for the development of novel therapeutic agents. The inherent structural features of the piperazine nucleus, such as its ability to be readily substituted at the nitrogen atoms, offer a versatile platform for creating diverse chemical libraries with a wide range of pharmacological potential.[1] This document will detail the synthesis, in vitro screening protocols for anticancer and antimicrobial activities, and delve into the potential mechanisms of action of these promising compounds.

Introduction to Piperazine-2,3,5-triones: A Scaffold of Therapeutic Promise

The piperazine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into a multitude of clinically approved drugs.[1][2] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms allows for precise modulation of physicochemical properties such as solubility and lipophilicity, which are critical for drug-like characteristics. The introduction of the trione functionality is hypothesized to enhance the molecule's reactivity and potential for interacting with biological targets. The exploration of this compound analogs is driven by the consistent demonstration of diverse biological activities within the broader piperazine class, including anticancer, antimicrobial, and enzyme inhibitory effects.[3][4][5][6]

Synthesis of this compound Analogs: A Plausible Synthetic Route

While specific literature on the synthesis of a wide array of this compound analogs is emerging, a rational and efficient synthetic strategy can be proposed based on established organic chemistry principles. A key approach involves the cyclization of an N-substituted iminodiacetic acid derivative with a suitable C2 synthon, such as oxalyl chloride.[7][8] This methodology allows for the introduction of various substituents on the piperazine nitrogen, enabling the creation of a diverse library of analogs for screening.

Proposed Synthetic Protocol: Synthesis of 1-Aryl-piperazine-2,3,5-triones

This protocol outlines a general procedure for the synthesis of 1-aryl-piperazine-2,3,5-triones, starting from a commercially available or synthesized N-aryliminodiacetic acid.

Step 1: Synthesis of N-Aryl-iminodiacetic acid

-

To a solution of the desired aniline (1.0 eq) in a suitable solvent such as ethanol, add ethyl chloroacetate (2.2 eq) and a base like sodium carbonate (2.5 eq).

-

Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Hydrolyze the resulting diethyl ester by refluxing with an excess of aqueous sodium hydroxide.

-

Acidify the reaction mixture with hydrochloric acid to precipitate the N-aryl-iminodiacetic acid.

-

Filter, wash with cold water, and dry the product.

Step 2: Cyclization to form the this compound ring

-

Suspend the N-aryl-iminodiacetic acid (1.0 eq) in an inert, anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.1 eq) dropwise to the stirred suspension.[2][7] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Remove the solvent and excess oxalyl chloride under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system to yield the desired 1-aryl-piperazine-2,3,5-trione.

Caption: Workflow for the MTT cytotoxicity assay.

Disclaimer: The following data is for structurally related piperazine derivatives and serves as a representative example of the expected activity for this compound analogs.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Vindoline-Piperazine Conjugate 23 | Breast (MDA-MB-468) | 1.00 | [3][9] |

| Vindoline-Piperazine Conjugate 25 | Lung (HOP-92) | 1.35 | [3][9] |

| Piperazine-Quinoline Derivative RB-1 | Breast (MDA-MB-231) | 98.34 | [10] |

| Triazine Derivative 11 | Colon (SW620) | 5.85 | [11] |

| Piperazine-linked Quinolinequinone QQ1 | Renal (ACHN) | 1.55 | |

| Piperazine-linked Quinolinequinone QQ4 | Breast (MCF7) | 3.24 | |

| 1,3-bis(2-ethoxyphenyl)triazene C | Prostate (PC3) | 0.590 | [12] |

| 1,3-bis(2-ethoxyphenyl)triazene C | Breast (MCF7) | 0.56 | [12] |

Antimicrobial Activity Screening

The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Bacterial and Fungal Strains: Use a panel of clinically relevant microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound analogs in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for the broth microdilution assay.

Disclaimer: The following data is for structurally related piperazine derivatives and serves as a representative example of the expected activity for this compound analogs.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Piperazine-Thiadiazole 4 | S. aureus | 16 | [13] |

| Piperazine-Thiadiazole 6c | E. coli | 8 | [13] |

| Piperazine-Thiadiazole 6d | B. subtilis | 16 | [13] |

| Triazinyl Piperazine 4e | K. pneumoniae | - | [14] |

| Triazinyl Piperazine 5d | P. aeruginosa | - | [14] |

| Piperazine-Thiazole 3k | L. monocytogenes | - | [15] |

Enzyme Inhibition Assays

Given the prevalence of piperazine-containing compounds as enzyme inhibitors, screening promising analogs against a panel of relevant enzymes is a logical next step. For instance, many anticancer drugs target protein kinases.

-

Reagents: Obtain the purified kinase of interest, a suitable substrate, and ATP.

-

Reaction Setup: In a microplate, combine the kinase, the this compound analog at various concentrations, and the substrate in a kinase assay buffer.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 30°C for a defined period.

-

Detection: Quantify the kinase activity by measuring either the consumption of ATP or the formation of the phosphorylated product using a luminescence- or fluorescence-based detection kit.

-

Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Elucidating the Mechanism of Action

Understanding how active compounds exert their biological effects is crucial for lead optimization. For anticancer agents, this involves investigating their impact on cell cycle progression and apoptosis.

Cell Cycle Analysis

Piperazine derivatives have been shown to induce cell cycle arrest, often at the G1/S phase. [3][10]This can be investigated using flow cytometry.

Apoptosis Induction

The induction of programmed cell death (apoptosis) is a hallmark of many effective anticancer drugs. Piperazine derivatives have been reported to induce apoptosis through both intrinsic and extrinsic pathways. [10]

Signaling Pathway Modulation

A significant body of research points to the ability of piperazine-containing molecules to modulate key signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target. [16][17][18]Inhibition of this pathway can lead to decreased cell growth and increased apoptosis.

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the generation of extensive compound libraries. The screening methodologies outlined in this guide provide a robust framework for identifying and characterizing the biological activities of these analogs. Future research should focus on expanding the library of synthesized compounds, exploring a wider range of biological targets, and conducting in vivo efficacy and safety studies for the most promising candidates. A deeper understanding of the structure-activity relationships will be crucial for the rational design of next-generation this compound-based drugs.

References

-

Al-Ostath, A., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3698. [Link]

-

Bényei, A., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3333. [Link]

-

Babu, R., et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(19), 1-7. [Link]

-

Chaudhary, P., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

-

Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4917-4933. [Link]

-

Patel, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(4), 229-238. [Link]

-

Puskas, L. G., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3333. [Link]

-

Tantawy, A. S., et al. (2018). Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica, 10(6), 1-11. [Link]

-

Głowacka, I. E., et al. (2021). 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Molecules, 26(13), 3959. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 23(7), 1634. [Link]

-

Kolokythas, G., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

-

Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077. [Link]

-

Kowalski, P., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(1), 23. [Link]

-

Fruzynski, A., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4309. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

-

Serdiuk, I. E., & Vashchenko, O. V. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5671. [Link]

-

Patel, H. P., et al. (2013). Synthesis, characterization, and antimicrobial screening of s-triazines linked with piperazine or aniline scaffolds. Heterocyclic Communications, 19(6), 395-401. [Link]

-

Hovhannisyan, A. A., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 353(12), e2000208. [Link]

-

Li, J., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 34, 115997. [Link]

-

Singh, N., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(35), 22699-22723. [Link]

-

Cilibrizzi, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7311. [Link]

-

Li, J., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 34, 115997. [Link]

-

Mohammadi, F., et al. (2014). Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Iranian Journal of Pharmaceutical Research, 13(4), 1337-1344. [Link]

-

He, W., et al. (2010). 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 679-683. [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]

-

La-Venia, A., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 13(12), 1253-1259. [Link]

-

Karaduman, I. E., & Küçükgüzel, Ş. G. (2023). Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(4), 931-940. [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. mdpi.com [mdpi.com]